molecular formula C12H23ClN2O B1390903 3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride CAS No. 1170118-61-2

3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride

Cat. No. B1390903
M. Wt: 246.78 g/mol
InChI Key: SZKSUFBHQVUSFM-UHFFFAOYSA-N
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Description

Piperidine derivatives are a broad class of organic compounds that contain a piperidine functional group . Piperidines are six-membered heterocyclic amines, and they are a key structural component in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of piperidine derivatives is a well-studied area in organic chemistry. There are numerous methods available, including the cyclization of amino alcohols, the amination of organoboronates, and the hydroamination of unactivated olefins .


Molecular Structure Analysis

The molecular structure of a piperidine derivative would include a six-membered ring containing one nitrogen atom and five carbon atoms. The exact structure would depend on the specific substituents attached to the ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a piperidine derivative would depend on its specific structure. These properties could include molecular weight, solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Molecular Structure Analysis : One study explored the synthesis of a related compound, demonstrating how piperidine derivatives can be synthesized and their molecular structures analyzed. This particular research focused on the crystallization and molecular interactions within the compound, providing insights into the structural properties of piperidine derivatives (Khan et al., 2013).

Nuclear Magnetic Resonance Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Another study delved into the use of carbon-13 NMR spectroscopy for analyzing methyl-substituted piperidines and their hydrochloride salts. This research aids in understanding the chemical shifts and molecular behavior of such compounds, which is crucial for their application in scientific research (Béguin et al., 1978).

Diastereoselective Synthesis

  • Diastereoselective Synthesis Approaches : Research has been conducted on diastereoselective approaches to synthesize disubstituted piperidines, which is relevant for the development of various piperidine-based compounds. This study highlights different catalysis methods and their effects on the product's diastereoselectivity (Williams, Bahia, & Snaith, 2002).

Electrophilic Substitution

  • Electrophilic Substitution and Carbonyl Compounds : Another aspect of piperidine research involves the preparation and electrophilic substitution of certain piperidine derivatives. This study contributes to understanding how piperidine compounds react with electrophiles, which is essential for synthesizing a variety of piperidine-based molecules (Birk & Voss, 1996).

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic and Quantum Chemical Analysis : Spectroscopic and quantum chemical methods have been used to study novel piperidine derivatives. This approach includes X-ray crystallography and density functional theory calculations, providing detailed insights into the molecular geometry and electronic properties of these compounds (Fatma et al., 2017).

Piperidine as a Ligand

  • Piperidine Derivatives as Ligands : Some research has focused on piperidine derivatives as potential ligands for selective serotonin reuptake inhibitors. This study shows how modifications to the piperidine structure can impact its pharmacological properties (Germann et al., 2013).

Safety And Hazards

The safety and hazards associated with a piperidine derivative would depend on its specific structure. Some piperidine derivatives are classified as hazardous due to their flammability, toxicity, and potential for causing skin and eye damage .

Future Directions

The future directions for research on piperidine derivatives could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

(3-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSUFBHQVUSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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